molecular formula C9H7ClN2O2 B2507108 Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427448-43-8

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2507108
CAS No.: 1427448-43-8
M. Wt: 210.62
InChI Key: NDVBYCSLGUSGKI-UHFFFAOYSA-N
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Description

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a yellow solid that is typically stored at temperatures between 0-8°C . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with formamide to form the imidazo[1,5-a]pyridine core, followed by chlorination and esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate: Similar structure but different positional isomerism.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

Uniqueness

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it particularly versatile for further chemical modifications and applications .

Properties

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(10)2-7-4-11-5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVBYCSLGUSGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CN=CN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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